

Commercial Suppliers and Availability of Zidovudine-d3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Zidovudine-d3

Cat. No.: B12424014

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Zidovudine-d3**, a deuterated analog of the antiretroviral drug Zidovudine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of pharmacokinetics, bioanalytical method development, and HIV research. **Zidovudine-d3** is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Zidovudine quantification in biological matrices.

Commercial Availability of Zidovudine-d3

The following table summarizes the key commercial suppliers of **Zidovudine-d3** and related isotopically labeled analogs. The information provided is based on publicly available data from the suppliers' websites and catalogs. It is important to note that availability, pricing, and lead times are subject to change and should be confirmed directly with the respective suppliers.

Supplier	Product Name(s)	Catalog Number(s)	Purity/Isotopic Enrichment	Available Quantities
MedChemExpress	Zidovudine-d3	HY-17413S	>98%	1mg, 5mg, 10mg
Zidovudine-13C,d3	HY-17413S1	99.5% atom D; 99.0% atom 13C[1]	1mg, 5mg	
Toronto Research Chemicals	Zidovudine-d3	Z525002	>98%	1mg, 5mg, 10mg, 25mg
Alsachim	Zidovudine-d3	S-5680	>98%	1mg, 5mg
Santa Cruz Biotechnology	Zidovudine-d3	sc-217694	>98%	1mg, 5mg
Cayman Chemical	Zidovudine-d3	10009199	≥98%	1mg, 5mg

Core Applications and Synthesis Overview

Zidovudine-d3's primary application is as a stable isotope-labeled internal standard for the quantification of Zidovudine in biological samples by LC-MS/MS. The use of a deuterated internal standard is the gold standard in bioanalytical chemistry as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations during sample preparation and analysis.

While a specific, detailed synthesis protocol for **Zidovudine-d3** is not readily available in peer-reviewed literature, it is likely synthesized from a deuterated precursor, such as thymidine-d3. The general synthesis of Zidovudine involves the conversion of thymidine to 3'-azido-3'-deoxythymidine. A plausible synthetic route for **Zidovudine-d3** would involve utilizing thymidine with three deuterium atoms on the methyl group of the thymine base.

Experimental Protocols

Bioanalytical Quantification of Zidovudine using Zidovudine-d3 as an Internal Standard

The following is a representative experimental protocol for the quantification of Zidovudine in human plasma using **Zidovudine-d3** as an internal standard, adapted from established LC-MS/MS methods.

1. Sample Preparation: Solid Phase Extraction (SPE)

- Objective: To extract Zidovudine and **Zidovudine-d3** from plasma and remove interfering substances.
- Materials:
 - Human plasma samples
 - Zidovudine and **Zidovudine-d3** stock solutions
 - Oasis HLB SPE cartridges
 - Methanol
 - Water, HPLC grade
 - 0.1% Formic acid in water
- Procedure:
 - Spike 200 μ L of human plasma with 20 μ L of **Zidovudine-d3** internal standard working solution.
 - Add 200 μ L of 0.1% formic acid in water and vortex.
 - Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the pre-treated plasma sample onto the SPE cartridge.
 - Wash the cartridge with 1 mL of water.

- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

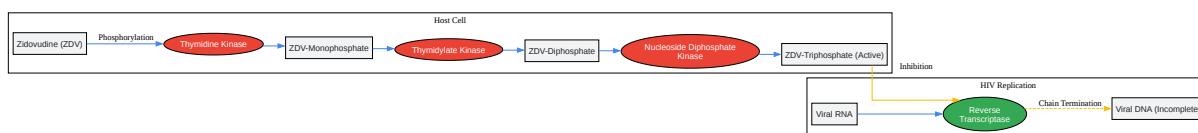
2. LC-MS/MS Analysis

- Objective: To chromatographically separate and quantify Zidovudine and **Zidovudine-d3**.
- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A time-programmed gradient from 5% to 95% mobile phase B.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Zidovudine: Precursor ion (Q1) m/z 268.1 → Product ion (Q3) m/z 127.1
 - **Zidovudine-d3**: Precursor ion (Q1) m/z 271.1 → Product ion (Q3) m/z 127.1

- Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

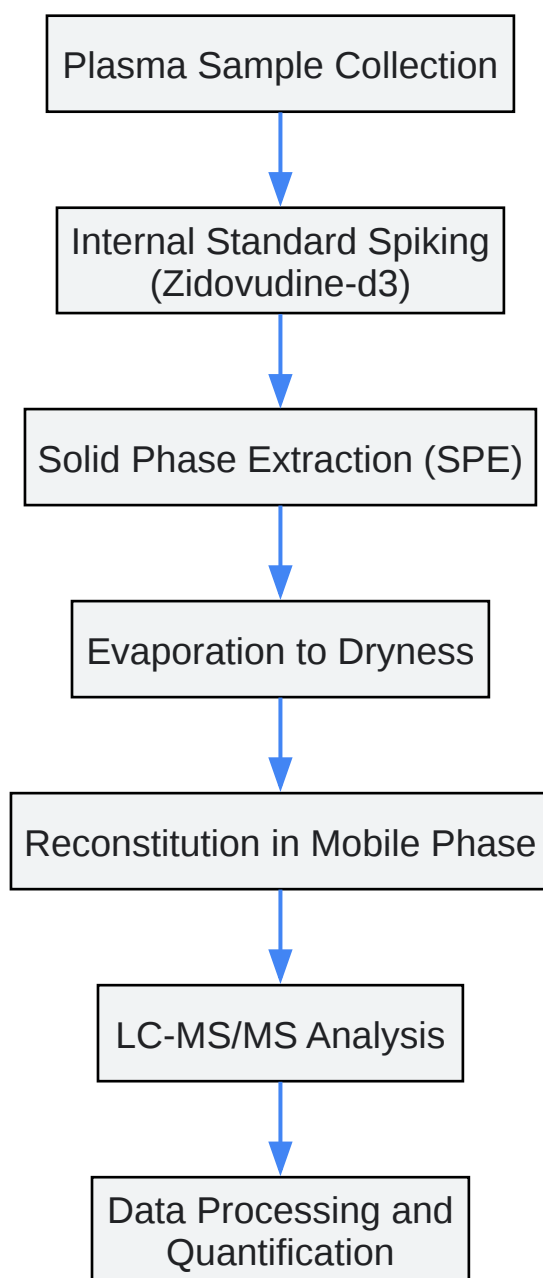
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Zidovudine and a typical experimental workflow for its quantification.



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Caption: Mechanism of action of Zidovudine.



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Caption: Bioanalytical workflow for Zidovudine quantification.

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References

- 1. Zidovudine synthesis - chemicalbook [chemicalbook.com]
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